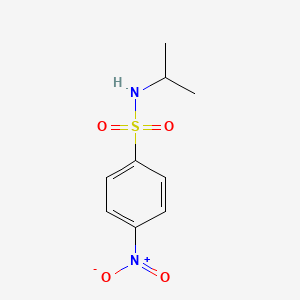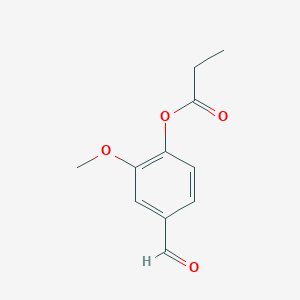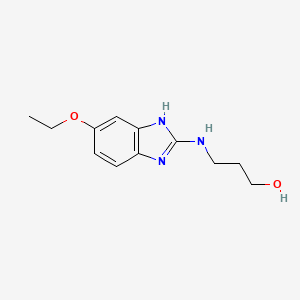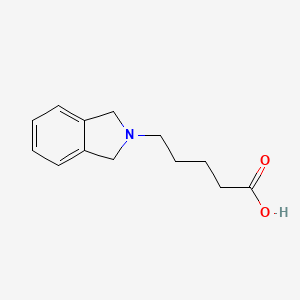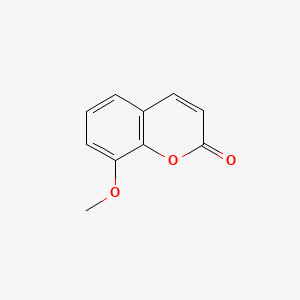
8-Methoxycoumarin
概要
説明
8-Methoxycoumarin is a chemical compound with the empirical formula C10H8O3 and a molecular weight of 176.17 . It is used as an intermediate in the synthesis of Bucumolol, an antihypertensive agent and a β-adrenoceptor blocker .
Synthesis Analysis
The synthesis of 8-Methoxycoumarin and its derivatives has been accomplished using multi-step synthetic routes . For instance, 8-Methoxycoumarin-3-carboxamides were synthesized from ethyl 8-methoxycoumarin-3-carboxylate .
Molecular Structure Analysis
The molecular structure of 8-Methoxycoumarin consists of meticulous structural features . The fragment methoxy group of 8-Methoxycoumarin and its derivatives appears on the 1H NMR spectra as a singlet peak in the area of δ 3.82–3.99 ppm .
Chemical Reactions Analysis
8-Methoxycoumarin and its derivatives have shown significant inhibitory effects on the growth of HepG2 cells, a widely studied liver cancer cell line . Among the screened compounds, compound 5 exhibited the most potent antiproliferative activity .
Physical And Chemical Properties Analysis
8-Methoxycoumarin is a solid compound . It is soluble in Chloroform, Methanol, DMSO, and Dichloromethane . It should be stored at a temperature of 2-8°C .
科学的研究の応用
Anticancer Activity Against Liver Cancer
8-Methoxycoumarin-3-Carboxamides have shown potent anticancer activity against liver cancer cells . They have been found to significantly inhibit the growth of HepG2 cells, a widely studied liver cancer cell line . Among the screened compounds, compound 5 exhibited the most potent antiproliferative activity . It induces cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells . It also activates caspase3/7 protein and substantially inhibits β-tubulin polymerization activity in HepG2 cells .
Anti-Breast Cancer Drugs
Novel hybrid 8-methoxycoumarin derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against MCF-7 and MDA-MB-231, two breast cancer cell lines . Compound 6 has been identified as a promising candidate due to its potent activity against β-tubulin (TUB) polymerization, sulfatase, and aromatase enzymes . It also has a role in inducing cell-cycle arrest at the S phase in the MCF-7 cell line, as well as apoptosis .
Synthesis of Novel Analogues
The synthesis of 8-methoxycoumarin-3-carboxamides and 8-methoxycoumarin-3-carboxylic acid derivatives has been successfully accomplished . These novel analogues have meticulous structural features and have been synthesized using a multi-step synthetic route .
Potential Therapeutic Applications in Liver Diseases
Apart from their anticancer properties, coumarin analogues may have potential therapeutic applications in the treatment of liver diseases .
作用機序
Target of Action
8-Methoxycoumarin primarily targets caspase-3/7 and β-tubulin . Caspase-3/7 are crucial enzymes involved in the execution-phase of cell apoptosis or programmed cell death . β-tubulin is a part of the microtubule network, a critical component of the cell’s cytoskeleton .
Mode of Action
8-Methoxycoumarin interacts with its targets by inhibiting their activity. It activates caspase-3/7 proteins, leading to the initiation of apoptosis . It also substantially inhibits β-tubulin polymerization activity, disrupting the formation of the microtubule network .
Biochemical Pathways
The activation of caspase-3/7 triggers a cascade of proteolytic activity, leading to the breakdown of key cellular components and ultimately cell death . The inhibition of β-tubulin polymerization disrupts the microtubule network, affecting various cellular processes such as cell shape, intracellular transport, and cell division .
Pharmacokinetics
The compound’s potent anticancer activity suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
8-Methoxycoumarin exhibits significant antiproliferative activity against liver cancer cells . It induces cell cycle arrest during the G1/S phase and triggers apoptosis by increasing the percentage of cells arrested in the G2/M and pre-G1 phases . This results in the inhibition of cancer cell growth and the induction of cell death .
Action Environment
The action of 8-Methoxycoumarin can be influenced by various environmental factors. It’s worth noting that the effectiveness of 8-Methoxycoumarin has been demonstrated in the context of liver cancer cells, suggesting that the cellular environment plays a role in its action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRDTKMYQDXVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334258 | |
| Record name | 8-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxycoumarin | |
CAS RN |
2445-81-0 | |
| Record name | 8-Methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3OIY9A2QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





